molecular formula C6H14ClNO3 B1665045 (3R,4R,5R)-5-(Hydroxymethyl)piperidine-3,4-diol hydrochloride CAS No. 161302-93-8

(3R,4R,5R)-5-(Hydroxymethyl)piperidine-3,4-diol hydrochloride

Cat. No. B1665045
CAS RN: 161302-93-8
M. Wt: 183.63 g/mol
InChI Key: XXPFHYCYDUDOIS-RWOHWRPJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3R,4R,5R)-5-(Hydroxymethyl)piperidine-3,4-diol hydrochloride” is a chemical compound with the molecular formula C6H14ClNO3 . It is also known by the synonyms Isofagomine and D-Isofagomine . This compound is used for research purposes .


Molecular Structure Analysis

The molecular weight of “(3R,4R,5R)-5-(Hydroxymethyl)piperidine-3,4-diol hydrochloride” is 183.63 . The exact structure of this compound is not provided in the search results.


Physical And Chemical Properties Analysis

“(3R,4R,5R)-5-(Hydroxymethyl)piperidine-3,4-diol hydrochloride” should be stored in a dark place, sealed in dry conditions, at a temperature between 2-8°C . The boiling point of this compound is not provided .

Scientific Research Applications

Inhibition of Glycogen Phosphorylase

(3R,4R,5R)-5-(Hydroxymethyl)piperidine-3,4-diol hydrochloride, also known as Isofagomine, has been studied for its inhibitory effects on liver glycogen phosphorylase. The (3R,4R,5R) configuration of this compound is essential for obtaining significant inhibitory effects at submicromolar concentration. It has been found that all three hydroxy groups should be present without substitution to achieve optimal inhibition. Some N-substituted derivatives of Isofagomine also retain inhibitory effects, although they are less active compared to the parent compound. Isofagomine can prevent basal and glucagon-stimulated glycogen degradation in cultured hepatocytes, indicating its potential application in managing glycogen storage diseases or diabetes (Jakobsen et al., 2001).

Asymmetric Synthesis of Piperidines

The compound has also been utilized in the asymmetric synthesis of various 3,5-dioxygenated piperidines, which possess pharmacological properties. An efficient method was developed to obtain a mixture of achiral cis- and racemic trans-3,5-piperidine diol from N-benzylglycinate. Subsequent enzymatic and catalytic reactions allowed for the transformation of this mixture into the cis-(3R,5S)-diacetate with high diastereoselectivity. These synthesis methods open the door for the creation of piperidine-based compounds with potential pharmacological applications (Olofsson et al., 2006).

Glycosidase Inhibition

The synthesis of (3R,4R,5R)-5-(Hydroxymethyl)piperidine-3,4-diol hydrochloride, or Isofagomine, has been explored due to its potent inhibitory action on β-glucosidase. The synthesis involved a series of steps starting from specific glucose derivatives, highlighting its potential as a glycosidase inhibitor. This characteristic could be beneficial in the development of therapeutic agents for diseases like Gaucher's disease, where glucosidase activity is a significant concern (Jespersen et al., 1994).

Safety And Hazards

The safety information for “(3R,4R,5R)-5-(Hydroxymethyl)piperidine-3,4-diol hydrochloride” indicates that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The signal word for this compound is "Warning" .

properties

IUPAC Name

(3R,4R,5R)-5-(hydroxymethyl)piperidine-3,4-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3.ClH/c8-3-4-1-7-2-5(9)6(4)10;/h4-10H,1-3H2;1H/t4-,5-,6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPFHYCYDUDOIS-RWOHWRPJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(CN1)O)O)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@@H](CN1)O)O)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4R,5R)-5-(Hydroxymethyl)piperidine-3,4-diol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,4R,5R)-5-(Hydroxymethyl)piperidine-3,4-diol hydrochloride
Reactant of Route 2
(3R,4R,5R)-5-(Hydroxymethyl)piperidine-3,4-diol hydrochloride
Reactant of Route 3
(3R,4R,5R)-5-(Hydroxymethyl)piperidine-3,4-diol hydrochloride
Reactant of Route 4
(3R,4R,5R)-5-(Hydroxymethyl)piperidine-3,4-diol hydrochloride
Reactant of Route 5
(3R,4R,5R)-5-(Hydroxymethyl)piperidine-3,4-diol hydrochloride
Reactant of Route 6
(3R,4R,5R)-5-(Hydroxymethyl)piperidine-3,4-diol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.